(E)-3-(tert-Butoxy)benzaldehyde oxime
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[3-[(2-methylpropan-2-yl)oxy]phenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2,3)14-10-6-4-5-9(7-10)8-12-13/h4-8,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTBLRYOFUXXPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257345 | |
| Record name | Benzaldehyde, 3-(1,1-dimethylethoxy)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2007930-98-3 | |
| Record name | Benzaldehyde, 3-(1,1-dimethylethoxy)-, oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007930-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 3-(1,1-dimethylethoxy)-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Aspects and Isomerism of E 3 Tert Butoxy Benzaldehyde Oxime
E/Z Isomerism in Aldoximes: Theoretical and Experimental Considerations
The formation of oximes from the reaction of an aldehyde or ketone with hydroxylamine (B1172632) can result in a mixture of (E) and (Z) stereoisomers. numberanalytics.com Theoretically, the (E) isomer of benzaldehyde (B42025) oximes is generally considered to be the more thermodynamically stable form due to reduced steric hindrance between the bulky aryl group and the hydroxyl group. numberanalytics.com In the (Z) isomer, these groups are in closer proximity, leading to greater steric strain.
Experimental evidence often supports the predominance of the (E) isomer, especially under conditions that allow for thermodynamic equilibration. researchgate.net The interconversion between (E) and (Z) isomers can be facilitated by factors such as heat or the presence of acid catalysts. mdpi.com The rate of this isomerization and the equilibrium position are dependent on the specific reaction conditions and the nature of the substituents on the aromatic ring. researchgate.net For instance, the synthesis of benzaldehyde oxime itself at room temperature in methanol (B129727) has been reported to yield a mixture of isomers, indicating that kinetic control can also play a significant role. wikipedia.org
Factors Governing Stereoselectivity in Oxime Formation
The stereoselectivity of oxime formation is a critical aspect of its synthesis, and several factors can influence the ratio of (E) to (Z) isomers produced. These factors include:
Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the formation of the less stable isomer and can also promote the equilibration to the more stable isomer. numberanalytics.com
pH of the Reaction Medium: The reaction is typically catalyzed by acid, and the pH can influence the reaction rate and potentially the stereochemical outcome. numberanalytics.com Acidic conditions can facilitate the isomerization of the initially formed oxime. nih.gov
Solvent: The polarity and protic nature of the solvent can affect the transition state energies for the formation of the (E) and (Z) isomers, thereby influencing the product ratio.
Presence of Catalysts: Specific catalysts can be employed to enhance the stereoselectivity of the oximation reaction. researchgate.net For example, certain Lewis acids or bases can influence the geometry of the transition state.
Steric and Electronic Effects of Substituents: The size and electronic properties of the substituents on the benzaldehyde ring can impact the steric interactions in the transition state, favoring the formation of one isomer over the other. The bulky tert-butoxy (B1229062) group in 3-(tert-butoxy)benzaldehyde would be expected to exert a significant steric influence.
The interplay of these factors determines whether the reaction proceeds under kinetic or thermodynamic control, which in turn dictates the final isomeric ratio. numberanalytics.com
Methodologies for Stereoisomer Characterization and Differentiation
The unambiguous characterization and differentiation of the (E) and (Z) isomers of 3-(tert-Butoxy)benzaldehyde oxime are crucial for its application in various chemical syntheses. Several analytical techniques are employed for this purpose:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between oxime isomers. The chemical shift of the proton attached to the imine carbon (CH=N) is particularly diagnostic. Generally, this proton appears at a different chemical shift in the (E) and (Z) isomers. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive structural proof by identifying through-space interactions between the oxime proton and the protons on the aromatic ring. researchgate.netmdpi.com
X-ray Crystallography: This technique provides the most definitive evidence for the stereochemistry of a crystalline compound. By determining the three-dimensional arrangement of atoms in the crystal lattice, the (E) or (Z) configuration can be unequivocally assigned. mdpi.com
Infrared (IR) Spectroscopy: While not as definitive as NMR or X-ray crystallography for stereoisomer differentiation, IR spectroscopy can confirm the presence of the characteristic functional groups in the oxime, such as the O-H, C=N, and N-O stretching vibrations. wikipedia.org
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can often be used to separate the (E) and (Z) isomers, allowing for their individual isolation and quantification. mdpi.com The difference in polarity between the isomers often enables their separation.
Below is an interactive data table summarizing the expected spectroscopic data for the characterization of (E)-3-(tert-Butoxy)benzaldehyde oxime.
| Technique | Expected Observations for (E)-Isomer | Expected Observations for (Z)-Isomer |
| ¹H NMR | Distinct chemical shift for the CH=N proton. NOE correlation between the CH=N proton and the ortho-protons of the benzene (B151609) ring would be weaker or absent compared to the Z-isomer. | Different chemical shift for the CH=N proton compared to the E-isomer. A stronger NOE correlation would be expected between the CH=N proton and the ortho-protons of the benzene ring. |
| ¹³C NMR | Unique chemical shift for the C=N carbon. | Different chemical shift for the C=N carbon compared to the E-isomer. |
| IR Spectroscopy | Characteristic absorption bands for O-H (~3600 cm⁻¹), C=N (~1665 cm⁻¹), and N-O (~945 cm⁻¹) stretching vibrations. wikipedia.org | Similar characteristic absorption bands to the E-isomer, though minor shifts may be observed. |
| HPLC | A single peak with a specific retention time under given conditions. | A different retention time compared to the E-isomer, often due to differences in polarity. |
Mechanistic Investigations and Reactivity Profiles of E 3 Tert Butoxy Benzaldehyde Oxime
Elucidation of Reaction Mechanisms Involving Oxime Ethers
The mechanisms involving oxime ethers are diverse, encompassing pathways initiated by acid catalysis, electron transfer, and proton transfer dynamics. These pathways often lead to distinct product profiles and are sensitive to reaction conditions.
The acid-catalyzed dehydration of aldoximes is a classic transformation that typically yields nitriles. The mechanism for (E)-3-(tert-butoxy)benzaldehyde oxime is initiated by the protonation of the oxime's hydroxyl group by a strong acid. libretexts.org This step converts the poor leaving group (hydroxide, -OH) into a good leaving group (water, -OH2). masterorganicchemistry.commasterorganicchemistry.com The subsequent elimination of water occurs concurrently with the migration of the hydrogen atom that is anti-periplanar to the leaving group, leading directly to the formation of a nitrilium ion intermediate, which is then deprotonated to yield the corresponding benzonitrile (B105546). masterorganicchemistry.comorganic-chemistry.org This process is a variation of the Beckmann rearrangement, specifically for aldoximes. masterorganicchemistry.com The reaction is typically carried out by heating the oxime in the presence of an acid catalyst. libretexts.org
Table 1: Reagents for Acid-Catalyzed Dehydration of Oximes
| Catalyst Type | Examples |
|---|---|
| Strong Mineral Acids | Sulfuric acid (H₂SO₄), Phosphoric acid (H₃PO₄) libretexts.org |
| Lewis Acids | Phosphorus pentachloride (PCl₅), Thionyl chloride (SOCl₂) wikipedia.org |
| Other Reagents | Acetic anhydride (B1165640) (Ac₂O) masterorganicchemistry.com |
Oximes can participate in electron transfer (ET) processes, particularly under photochemical conditions. nih.gov For benzaldehyde (B42025) oximes, photosensitized reactions can proceed via an electron-transfer mechanism where the oxime donates an electron to an excited-state sensitizer, forming an oxime radical cation. nih.govresearchgate.net The feasibility of this process is dependent on the oxidation potential of the oxime. nih.gov The presence of the electron-donating 3-(tert-butoxy) group on the benzene (B151609) ring is expected to lower the oxidation potential of this compound compared to the unsubstituted parent compound, making the electron transfer process more favorable. nih.gov Following the initial single-electron transfer (SET), the resulting radical cation can undergo subsequent reactions, most commonly a proton transfer, to form an iminoxyl radical. nih.govresearchgate.net This pathway is a key step in the formation of aldehydes from oximes under these conditions. nih.gov
Table 2: Conditions for Photoinduced Electron Transfer in Oximes
| Component | Example | Role |
|---|---|---|
| Sensitizer | Chloranil (B122849) (CA) | Accepts an electron from the oxime in its triplet excited state. nih.govresearchgate.net |
| Solvent | Acetonitrile | Polar, non-nucleophilic solvent that supports the formation of radical ions. researchgate.net |
| Light Source | UV or Visible Light | Provides the energy to excite the sensitizer. nsf.gov |
Proton transfer is a fundamental step that dictates the outcome of many reactions involving this compound. masterorganicchemistry.com The dynamics of proton transfer are central to both acid-catalyzed and electron-transfer-mediated pathways.
In Acid Catalysis: The initial and rate-determining step is often the protonation of the oxime's oxygen atom. masterorganicchemistry.comyoutube.com This transfer from a strong acid catalyst to the oxime oxygen enhances the leaving group ability of the hydroxyl moiety, facilitating subsequent rearrangement or elimination reactions. masterorganicchemistry.comorganic-chemistry.org
In Electron Transfer Reactions: Following the formation of the radical cation, a proton transfer event is crucial for the generation of neutral radical intermediates. nih.gov The radical cation of the oxime can be deprotonated by a suitable base (such as the solvent or the reduced sensitizer) to yield an iminoxyl radical. nih.govresearchgate.net This sequence is often referred to as an electron transfer-proton transfer (ET-PT) mechanism. nih.gov The alternative, a hydrogen atom transfer (HAT) pathway, may operate for oximes with higher oxidation potentials. nih.gov
Transformations Involving the Oxime Functionality
The oxime group is a versatile functional handle that can undergo a variety of transformations, including rearrangements and bond cleavages, to yield valuable synthetic products such as amides, nitriles, and amines.
The Beckmann rearrangement is a well-known acid-catalyzed reaction of oximes. organic-chemistry.orgwikipedia.org For ketoximes, this reaction produces substituted amides. However, for aldoximes like this compound, the rearrangement typically leads to the formation of nitriles through dehydration, as described in section 4.1.1. masterorganicchemistry.comwikipedia.org
A competing pathway is the Beckmann fragmentation. This reaction becomes significant when a group alpha to the oxime can stabilize a positive charge, leading to the formation of a nitrile and a carbocation. wikipedia.org For this compound, the alpha-position is an sp²-hybridized carbon of the benzene ring. Fragmentation is generally not favored for aryl aldoximes under standard Beckmann conditions because the formation of a phenyl cation is energetically unfavorable. The primary reaction is the rearrangement to a nitrile. masterorganicchemistry.comscispace.com
Table 3: Comparison of Beckmann Rearrangement and Fragmentation for Aldoximes
| Reaction | Key Intermediate | Typical Product | Structural Requirement for this compound |
|---|---|---|---|
| Rearrangement | Nitrilium ion masterorganicchemistry.com | Nitrile masterorganicchemistry.com | Standard pathway for aryl aldoximes. wikipedia.org |
| Fragmentation | Stable carbocation α to the oxime wikipedia.org | Nitrile + products from carbocation trapping | Not favored due to instability of the resulting phenyl cation. |
The nitrogen-oxygen bond in oximes is relatively weak (average energy of about 57 kcal/mol) and susceptible to cleavage under reductive conditions. mdpi.comresearchgate.net This reductive N-O bond cleavage provides a pathway to synthesize imines, which can be subsequently hydrolyzed to aldehydes or further reduced to primary amines. mdpi.com
Various methods have been developed to achieve this transformation. Transition-metal catalysis is a common strategy, where metals like copper, iron, or nickel can facilitate the cleavage to generate iminyl radical intermediates or organometallic species that lead to the final product. mdpi.comresearchgate.net Another approach involves the use of reducing agents like samarium(II) iodide (SmI₂), which can effect the cleavage through a single-electron transfer mechanism. libretexts.org The reduction of this compound would be expected to yield 3-(tert-butoxy)benzylimine, which upon workup could provide 3-(tert-butoxy)benzaldehyde or 3-(tert-butoxy)benzylamine depending on the specific conditions employed.
Table 4: Selected Reagents for Reductive N-O Bond Cleavage of Oximes
| Reagent/System | Mechanism Type | Potential Products from Imine Intermediate |
|---|---|---|
| Samarium(II) Iodide (SmI₂) | Single Electron Transfer libretexts.org | Amine (via further reduction) libretexts.org |
| Transition Metals (e.g., Cu, Fe, Ni, Rh) | Catalytic Radical or Organometallic Pathways mdpi.comresearchgate.net | Amine, N-heterocycles (with suitable partners) mdpi.com |
| Catalytic Hydrogenation (e.g., H₂/Raney Ni) | Hydrogenolysis | Primary Amine |
Formation of Iminoxyl and Iminyl Radicals
The oxime functional group is a versatile precursor for the generation of nitrogen-centered radicals, primarily iminoxyl and, subsequently, iminyl radicals. This compound serves as a substrate for the formation of these reactive intermediates through various oxidative processes. Iminoxyl radicals (R₂C=NO•) are typically generated via the single-electron oxidation of the corresponding oxime. beilstein-journals.orgnih.gov This transformation can be achieved using a variety of oxidants, including metal-based reagents like Cu(II) or Ce(IV), or through photoinduced electron transfer mechanisms. beilstein-journals.orgnih.govnih.gov
In systems containing a copper(II) catalyst and a peroxide such as tert-butyl hydroperoxide (t-BuOOH), the oxime can be readily oxidized. nih.govzioc.rursc.org The process involves the generation of peroxyl and alkoxyl radicals from t-BuOOH, which then abstract the hydrogen atom from the oxime's hydroxyl group to yield the iminoxyl radical. nih.govzioc.ru Studies on various oximes have shown that they can act as effective scavengers of peroxyl radicals, leading to the formation of iminoxyl radicals even in competitive reaction environments. nih.govzioc.rursc.org The proposed mechanism often involves the initial interaction of the oxidant with the oxime to produce the iminoxyl radical, which is a key intermediate for subsequent reactions. nih.govzioc.ru
The fate of the generated iminoxyl radical is diverse. It can participate in various coupling reactions or undergo further transformation. nsf.gov Under certain conditions, particularly through N-O bond fragmentation, the iminoxyl radical can convert to an iminyl radical (R₂C=N•). This fragmentation is a key step in many synthetic methodologies that utilize oximes as starting materials for constructing nitrogen-containing molecules. nsf.gov The formation of these radical species from this compound opens pathways for C-H functionalization, cyclization, and other bond-forming reactions. beilstein-journals.org
Table 1: General Methods for Iminoxyl Radical Generation from Oximes
| Method | Oxidant/Conditions | Description |
| Metal-Catalyzed Oxidation | Cu(II)/t-BuOOH | A catalytic amount of copper salt in the presence of a peroxide oxidant generates iminoxyl radicals for C-O coupling reactions. nih.govzioc.ru |
| Strong Single-Electron Oxidation | Cerium(IV) ammonium (B1175870) nitrate | A potent oxidant used for generating short-lived iminoxyl radicals for spectroscopic studies (EPR). beilstein-journals.orgnih.gov |
| Photoinduced Electron Transfer | Triplet Sensitizers (e.g., chloranil) | Involves an electron transfer from the oxime to an excited sensitizer, followed by proton transfer to form the iminoxyl radical. nih.gov |
| Hypervalent Iodine Reagents | Selectfluor/Bu₄NI | Generates a hypoiodite (B1233010) from the oxime, which undergoes homolytic cleavage of the O-I bond to form the iminoxyl radical. beilstein-journals.orgnih.gov |
Reactivity Modulations Induced by the tert-Butoxy (B1229062) Substituent
The electronic and steric properties of the tert-butoxy group at the meta-position of the benzaldehyde ring significantly influence the reactivity of this compound. The tert-butoxy group is generally considered an electron-donating group (EDG) due to the +I (inductive) and +R (resonance) effects of the oxygen atom. This electron-donating nature increases the electron density of the aromatic ring.
In the context of radical formation, the electron-donating tert-butoxy group can lower the oxidation potential of the oxime. nih.gov Mechanistic studies on a series of substituted benzaldehyde oximes have shown that electron-donating substituents facilitate oxidation via an electron-transfer mechanism. nih.gov For oximes with lower oxidation potentials (typically below 2.0 V), the reaction with a photosensitizer like triplet chloranil proceeds efficiently through an electron transfer-proton transfer (ET-PT) sequence to form the iminoxyl radical. nih.gov Therefore, the tert-butoxy group is expected to promote the formation of the corresponding iminoxyl radical under such conditions.
Conversely, the steric bulk of the tert-butoxy group can also play a crucial role. While its meta-position minimizes direct steric hindrance at the oxime reaction center, it can influence the conformation of the molecule and affect intermolecular interactions. In reactions involving large reagents or catalysts, the bulky substituent might sterically disfavor certain reaction pathways. However, in many radical-mediated reactions, the primary influence of the tert-butoxy group is electronic, modulating the stability of intermediates and transition states. For example, the increased stability of radical intermediates due to electron-donating substituents can influence the regioselectivity and efficiency of subsequent cyclization or coupling reactions. nih.gov
Cyclization Reactions Triggered by Oxime Ether Moieties
The oxime ether moiety is a powerful functional handle for initiating cyclization reactions to synthesize various nitrogen-containing heterocyclic scaffolds. rsc.org While the parent compound is an oxime, it can be readily converted to an oxime ether by alkylation. These oxime ethers can then undergo a range of cascade cyclization reactions. rsc.org The N-O bond of the oxime ether can be cleaved under thermal, photochemical, or transition-metal-catalyzed conditions to generate an iminyl radical, which is a key intermediate for cyclization. nsf.gov
For a derivative of this compound, such as an O-alkenyl ether, intramolecular cyclization can be initiated. The generated iminyl radical can add to the tethered alkene, leading to the formation of a new carbon-nitrogen bond and a cyclic structure. nsf.gov Palladium-catalyzed Heck-type cyclizations of oxime ethers bearing an aryl halide moiety represent another strategy for constructing cyclic oximes, which are precursors to important heterocyclic frameworks like indolinones and benzofuranones. researchgate.net
The versatility of these reactions allows for the construction of five- or six-membered rings, depending on the length and nature of the tether attached to the oxime oxygen. The presence of the 3-(tert-butoxy)phenyl group can influence the electronic properties of the iminyl radical intermediate, potentially affecting the rate and selectivity of the cyclization step.
Umpolung Cyclization Strategies
Umpolung, or the reversal of polarity, offers a non-traditional approach to bond formation. In the context of aldehydes and their derivatives, this strategy allows the typically electrophilic carbonyl carbon to react as a nucleophile. nih.gov Photochemically-enabled umpolung transformations can proceed via acyl radical intermediates. nih.gov For a molecule like this compound, derivatization would be necessary to engage in such reactivity.
For instance, conversion to an appropriate derivative could allow for the generation of a radical species where the former aldehyde carbon exhibits nucleophilic character. While direct umpolung of the oxime itself is less common, related strategies involving alkenyl oximes have been developed for the synthesis of cyclic nitrones through hydroamination, which involves the nucleophilic amination of an unactivated alkene by the oxime nitrogen atom. researchgate.net This type of transformation, while not a classical carbonyl umpolung, represents a reversal of the typical electrophilic reactivity at the imine carbon.
Table 2: Representative Umpolung Strategies in Aldehyde Derivatives
| Strategy | Intermediate | Resulting Product | Description |
| Photoinduced Acyl Radical Generation | Acyl Radical | Chromanones | Photochemical transformation of benzaldehyde derivatives leads to intramolecular cyclization. nih.gov |
| Ketyl Radical Formation | Ketyl Radical | Various Products | Photoinduced umpolung transformation of aldehydes via ketyl radical intermediates. nih.gov |
| Hydroamination of Alkenyl Oximes | Oxime Nitrogen as Nucleophile | Cyclic Nitrones | Base-mediated intramolecular nucleophilic attack of the oxime nitrogen onto an unactivated alkene. researchgate.net |
Carbon-Nitrogen Bond Forming Reactions
The formation of carbon-nitrogen (C-N) bonds is fundamental to the synthesis of a vast array of organic molecules. nih.govresearchgate.netnptel.ac.in Oximes and their ethers are excellent precursors for intramolecular C-N bond-forming cyclizations. nsf.gov The key step in many of these reactions is the generation of an iminyl radical from the oxime ether via N-O bond cleavage. nsf.gov
In a suitably functionalized derivative of this compound, this iminyl radical can undergo cyclization onto a pre-existing aromatic ring or an unsaturated tether to form a new C-N bond, thereby constructing a heterocyclic system. nih.gov For example, a palladium-catalyzed intramolecular reaction could direct the cyclization of the oxime moiety onto an ortho-position of a tethered aromatic group.
Furthermore, cascade reactions initiated by the formation of the oxime can lead directly to cyclic products. For instance, reacting a haloaldehyde with hydroxylamine (B1172632) can generate an intermediate oxime that undergoes spontaneous intramolecular cyclization via nucleophilic displacement of the halide by the oxime oxygen or nitrogen, forming a cyclic nitrone. This nitrone can then be trapped in situ by a dipolarophile in an intermolecular cycloaddition reaction, creating complex heterocyclic structures in a single pot. rsc.org This highlights how the initial C=N bond formation in the oxime can trigger a sequence of events leading to more complex C-N bond-containing architectures.
Spectroscopic Characterization and Structural Elucidation of E 3 Tert Butoxy Benzaldehyde Oxime
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides intricate details regarding the connectivity and spatial arrangement of atoms within a molecule.
The ¹H NMR spectrum of (E)-3-(tert-butoxy)benzaldehyde oxime is anticipated to exhibit distinct signals corresponding to the various protons present in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.
The aldoxime proton (CH=NOH) of the (E)-isomer is expected to resonate as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 8.5 ppm. This significant deshielding is attributed to the electronegativity of the nitrogen atom and the anisotropic effect of the C=N double bond. The hydroxyl proton (-NOH) of the oxime group generally appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature, but it is often observed in the region of δ 9.0-11.0 ppm.
The aromatic protons will present a more complex pattern due to the meta-substitution. The proton at the C2 position, being ortho to the electron-donating tert-butoxy (B1229062) group, is expected to be the most shielded among the aromatic protons. The proton at C6, also ortho to the oxime group, will be deshielded. The proton at C4, para to the tert-butoxy group, and the proton at C5, ortho to the tert-butoxy group, will have intermediate chemical shifts. A plausible assignment of the aromatic signals would be a multiplet in the range of δ 6.8-7.5 ppm.
The tert-butoxy group will be characterized by a sharp singlet at approximately δ 1.3 ppm, integrating to nine protons. This upfield chemical shift is characteristic of the methyl protons of a tert-butyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | ~1.3 | Singlet | 9H |
| Ar-H | ~6.8-7.5 | Multiplet | 4H |
| CH=NOH | ~8.1 | Singlet | 1H |
| N-OH | ~9.0-11.0 | Broad Singlet | 1H |
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbon atom of the oxime functional group (C=NOH) is expected to have a chemical shift in the range of δ 145-155 ppm. The quaternary carbon of the tert-butoxy group (-C(CH₃)₃) will likely appear around δ 78-80 ppm, while the methyl carbons (-C(CH₃)₃) will resonate at a more upfield position, typically around δ 28-30 ppm.
The aromatic carbons will exhibit a range of chemical shifts depending on their substitution. The carbon atom attached to the oxygen of the tert-butoxy group (C3) will be the most deshielded of the substituted aromatic carbons, appearing around δ 155-160 ppm. The carbon attached to the oxime group (C1) will also be deshielded. The remaining aromatic carbons will have chemical shifts in the typical aromatic region of δ 110-130 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C(CH₃)₃ | ~29 |
| -C(CH₃)₃ | ~79 |
| Aromatic CHs | ~115-130 |
| Aromatic C-CH=NOH | ~135 |
| C=NOH | ~150 |
| Aromatic C-O | ~158 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule. The IR spectrum of this compound is expected to display several characteristic absorption bands.
A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the oxime group. The C=N stretching vibration of the oxime is anticipated to appear as a medium to weak band in the range of 1620-1680 cm⁻¹. The presence of the aromatic ring will be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the tert-butoxy ether linkage are expected to produce strong bands in the fingerprint region, typically around 1200-1250 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch).
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (oxime) | Stretch | 3100-3500 | Broad, Medium |
| Aromatic C-H | Stretch | >3000 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850-3000 | Medium |
| C=N (oxime) | Stretch | 1620-1680 | Medium to Weak |
| Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |
| C-O (ether) | Asymmetric Stretch | 1200-1250 | Strong |
| C-O (ether) | Symmetric Stretch | 1000-1100 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound (C₁₁H₁₅NO₂), the molecular weight is 193.24 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 193.
The fragmentation pattern will be influenced by the presence of the tert-butoxy group. A prominent fragmentation pathway would involve the loss of a tert-butyl radical (•C(CH₃)₃), leading to a fragment ion at m/z 136. This can be followed by the loss of a hydroxyl radical (•OH) to give a fragment at m/z 119. Another characteristic fragmentation would be the loss of isobutylene (B52900) from the molecular ion, resulting in a fragment corresponding to 3-hydroxybenzaldehyde (B18108) oxime.
Advanced Spectroscopic Techniques for Conformational and Configurational Studies
While ¹H and ¹³C NMR are powerful for determining the constitution of a molecule, advanced techniques can provide deeper insights into its stereochemistry. For oximes, the configuration around the C=N double bond ((E) or (Z)) is a key stereochemical feature. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to establish the spatial proximity between the aldoxime proton and the aromatic protons. In the (E)-isomer, a NOE correlation would be expected between the aldoxime proton and the proton at the C2 position of the aromatic ring.
Furthermore, computational methods, in conjunction with experimental data, can be used to predict the most stable conformation of the molecule, particularly concerning the orientation of the tert-butoxy group relative to the aromatic ring. These advanced studies provide a more complete picture of the three-dimensional structure of this compound.
Computational Chemistry and Theoretical Modeling of E 3 Tert Butoxy Benzaldehyde Oxime
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and understanding its electronic properties. For (E)-3-(tert-Butoxy)benzaldehyde oxime, methods like Density Functional Theory (DFT) are commonly employed to achieve a balance between accuracy and computational cost.
Methodology: Geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.gov This level of theory has been shown to provide reliable geometric parameters for related benzaldehyde (B42025) oximes. nih.gov The calculation seeks to find the minimum energy conformation on the potential energy surface, which corresponds to the most stable structure of the molecule.
Below is a hypothetical table of selected optimized geometric parameters for this compound, based on typical values from DFT calculations on analogous compounds.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=N | 1.293 |
| Bond Length (Å) | N-O | 1.385 |
| Bond Length (Å) | Caromatic-Coxime | 1.475 |
| Bond Length (Å) | O-H | 0.965 |
| Bond Angle (°) | C-C=N | 121.5 |
| Bond Angle (°) | C=N-O | 112.0 |
| Dihedral Angle (°) | C-C-N-O | 180.0 |
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in mapping the energy profiles of chemical reactions, identifying intermediates, and characterizing the transition states that connect them. For this compound, a key reaction to study is its formation from 3-(tert-butoxy)benzaldehyde and hydroxylamine (B1172632).
Methodology: The mechanism of oxime formation is generally understood to proceed via nucleophilic addition of hydroxylamine to the carbonyl carbon, forming a tetrahedral intermediate, followed by an acid-catalyzed dehydration step. researchgate.netchemtube3d.com Computational studies can model this process by locating the transition state structures for both the addition and elimination steps. By calculating the activation energies, the rate-determining step of the reaction can be identified. Such calculations often include a solvent model to better represent the reaction conditions.
Expected Findings: A computational study would likely confirm that the reaction proceeds through a stepwise mechanism. ic.ac.uk The initial nucleophilic attack of the nitrogen atom of hydroxylamine on the aldehyde's carbonyl carbon would be the first step. rogue-scholar.org This would be followed by proton transfer events, leading to the formation of a carbinolamine intermediate. The subsequent dehydration to form the C=N double bond is typically the rate-limiting step and is subject to acid catalysis. researchgate.net The calculations would provide the geometries of the transition states, which are crucial for understanding the stereochemical outcome of the reaction, although for an aldoxime, the formation of the (E)-isomer is often thermodynamically favored.
Conformational Analysis of Oxime and tert-Butoxy (B1229062) Moieties
While the (E)-configuration of the oxime is fixed, the molecule possesses conformational flexibility due to rotation around single bonds. The most significant rotations are around the C-O bond of the tert-butoxy group and the N-O bond of the oxime hydroxyl group.
Methodology: A conformational analysis can be performed by systematically rotating specific dihedral angles and calculating the relative energy of each resulting conformer. This is often done through a relaxed potential energy surface scan, where the geometry is optimized at each incremental step of the dihedral angle rotation.
Expected Findings: For the oxime moiety, rotation around the N-O bond leads to different orientations of the hydroxyl hydrogen. The two most stable conformations are typically where the O-H bond is syn-periplanar or anti-periplanar to the C=N bond.
The tert-butoxy group is sterically demanding, and its orientation relative to the benzene (B151609) ring will be governed by steric hindrance. researchgate.net Computational studies on similar alkoxybenzenes suggest that the lowest energy conformation would involve a specific rotation around the Caromatic-O bond to minimize interaction with the ortho hydrogens of the benzene ring. The bulky nature of the tert-butyl group would create a significant rotational barrier.
A hypothetical energy profile for the rotation around the Caromatic-O bond is presented in the table below, illustrating the expected energetic landscape.
| Dihedral Angle (Caromatic-Caromatic-O-Ctert-butyl) | Relative Energy (kcal/mol) | Description |
|---|---|---|
| 0° | 2.5 | Eclipsed with C-H bond |
| 60° | 0.5 | Gauche |
| 90° | 0.0 | Most Stable Conformer |
| 120° | 0.6 | Gauche |
| 180° | 3.0 | Eclipsed with C-H bond |
Prediction of Spectroscopic Parameters and Validation
A significant application of computational chemistry is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.
Methodology:
NMR Spectroscopy: 1H and 13C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically at the DFT level of theory. rsc.orgnih.gov The calculated magnetic shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Vibrational Spectroscopy: Infrared (IR) and Raman vibrational frequencies can be computed from the second derivatives of the energy with respect to atomic displacements. nih.gov The calculated frequencies are often systematically overestimated and are corrected using empirical scaling factors to improve agreement with experimental data.
Electronic Spectroscopy: UV-Visible absorption spectra can be predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. biointerfaceresearch.com
Expected Findings and Validation: The predicted 1H and 13C NMR spectra would be expected to show good correlation with experimental data, aiding in the assignment of all peaks. For instance, the proton of the oxime group (CH=N) would be predicted to have a chemical shift characteristic of its electronic environment. The predicted IR spectrum would show characteristic peaks for the O-H stretch, the C=N stretch, and vibrations associated with the aromatic ring and the tert-butoxy group. These predicted spectra would then be compared against experimentally obtained spectra for validation. Any significant discrepancies could suggest a different isomeric or conformational state than the one modeled.
The following table provides a hypothetical comparison of predicted and experimental spectroscopic data for this compound.
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| 1H NMR δ (CH=N) (ppm) | 8.15 | 8.11 |
| 13C NMR δ (C=N) (ppm) | 149.5 | 148.9 |
| IR ν (O-H) (cm-1) | 3590 | 3605 |
| IR ν (C=N) (cm-1) | 1670 | 1665 |
| UV-Vis λmax (nm) | 265 | 262 |
Applications of E 3 Tert Butoxy Benzaldehyde Oxime in Advanced Organic Synthesis
Role as a Versatile Synthetic Building Block
(E)-3-(tert-Butoxy)benzaldehyde oxime serves as a valuable and versatile building block in organic synthesis, primarily due to the rich chemistry of the oxime functionality. Oximes are well-established precursors for a variety of nitrogen-containing compounds, and the presence of the 3-tert-butoxy group can influence the reactivity and selectivity of these transformations, as well as impart specific physical and chemical properties to the resulting products. nsf.gov
Precursor for Nitrogen-Containing Heterocyclic Compounds
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal and materials chemistry. rsc.orgnih.gov Oximes, in general, are excellent starting materials for the construction of various heterocyclic rings. nsf.govclockss.org While specific literature on the cyclization reactions of this compound is not extensively documented, its potential as a precursor can be inferred from the well-established reactivity of analogous benzaldehyde (B42025) oximes.
One of the most prominent reactions of oximes is the Beckmann rearrangement, which transforms an oxime into an amide. wikipedia.org This reaction, typically catalyzed by acid, could be employed to convert this compound into the corresponding benzamide (B126) derivative. This amide could then serve as a key intermediate for the synthesis of more complex heterocyclic systems.
Furthermore, the oxime nitrogen can act as a nucleophile or an electrophile under different reaction conditions, enabling its participation in various cyclization strategies. For instance, intramolecular cyclization of appropriately substituted oxime derivatives can lead to the formation of isoxazoles, pyrroles, and other important heterocyclic scaffolds. clockss.org The tert-butoxy (B1229062) group at the 3-position of the benzene (B151609) ring can sterically and electronically influence the regioselectivity and stereoselectivity of these cyclization reactions.
The generation of iminyl radicals from oximes via transition metal catalysis or photolysis opens up another avenue for heterocyclic synthesis. nsf.gov These highly reactive intermediates can undergo intramolecular cyclization onto suitably positioned double or triple bonds to afford a range of nitrogen-containing heterocycles, such as pyrrolines and pyridines. nsf.gov
Table 1: Potential Heterocyclic Scaffolds from Benzaldehyde Oxime Derivatives
| Heterocycle Class | General Synthetic Approach | Potential Role of this compound |
|---|---|---|
| Isoxazoles | [3+2] Cycloaddition reactions | Precursor to the nitrile oxide for cycloaddition. |
| Pyrroles | Paal-Knorr type synthesis from dicarbonyls | Precursor to the requisite amine after reduction. |
| Quinolines | Friedländer annulation | Precursor to an ortho-aminoaryl ketone/aldehyde derivative. |
Intermediate in the Synthesis of Amino Alcohols and Amines
The reduction of the oxime functionality is a straightforward and widely used method for the synthesis of primary amines. nsf.gov In the case of this compound, reduction would yield 3-(tert-butoxy)benzylamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH4), sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst, or catalytic hydrogenation. The resulting amine is a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Furthermore, the oxime can be a precursor to amino alcohols. While direct conversion is less common, a two-step sequence involving reduction to the amine followed by subsequent modifications, or addition of organometallic reagents to the C=N bond followed by reduction, can lead to the formation of amino alcohols. For instance, the addition of a Grignard reagent to the oxime, followed by reduction, could yield a secondary amine with a new carbon-carbon bond, which could be a precursor to a more complex amino alcohol. The synthesis of β-amino alcohols is of significant interest as they are key structural motifs in many biologically active compounds. researchgate.netorganic-chemistry.orgrroij.com
Integration into Multicomponent and Tandem Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. nih.gov Similarly, tandem reactions, which involve a series of intramolecular or intermolecular transformations in a single pot, offer significant advantages in terms of simplifying synthetic procedures and reducing waste. liberty.edu
While specific examples involving this compound in MCRs or tandem reactions are not readily found in the literature, the reactivity of the oxime group suggests its potential for such applications. For instance, the in situ generation of a nitrile oxide from the oxime could be intercepted by a dipolarophile in a [3+2] cycloaddition as part of a multicomponent reaction sequence.
Moreover, the oxime functionality could participate in tandem sequences involving an initial transformation, such as a reduction or an addition reaction, followed by an intramolecular cyclization. The tert-butoxy group could play a crucial role in directing the outcome of such sequences through its steric and electronic effects.
Utility in Ligand Design and Coordination Chemistry
The oxime group possesses both a nitrogen and an oxygen atom with lone pairs of electrons, making it an excellent chelating agent for a variety of metal ions. at.uaglobethesis.com The formation of metal complexes with oxime-containing ligands is a well-established area of coordination chemistry. These complexes have found applications in catalysis, materials science, and as analytical reagents.
This compound can act as a bidentate ligand, coordinating to a metal center through the nitrogen and oxygen atoms of the oxime group. The resulting metal complexes could exhibit interesting structural and electronic properties, influenced by the presence of the bulky and electron-donating tert-butoxy group on the phenyl ring. This substituent could affect the solubility, stability, and catalytic activity of the metal complexes.
The synthesis of such complexes would typically involve the reaction of this compound with a suitable metal salt in an appropriate solvent. The characterization of these complexes would involve techniques such as X-ray crystallography, infrared spectroscopy, and UV-visible spectroscopy to determine their structure and bonding.
Table 2: Potential Metal Complexes and Applications
| Metal Ion | Potential Coordination Mode | Potential Application |
|---|---|---|
| Copper(II) | Bidentate (N,O-chelation) | Catalyst in oxidation reactions. |
| Nickel(II) | Bidentate (N,O-chelation) | Precursor to magnetic materials. |
| Palladium(II) | Bidentate (N,O-chelation) | Catalyst in cross-coupling reactions. |
Exploration in Materials Science Precursor Development
The unique chemical properties of oximes also make them interesting candidates for the development of new materials. nsf.gov For instance, polymers incorporating oxime functionalities have been explored for various applications, including as resins and in materials with specific biological activities. researchgate.neteajournals.org
This compound could be utilized as a monomer or a precursor for the synthesis of novel polymers. The presence of the tert-butoxy group could enhance the thermal stability and solubility of the resulting polymers in organic solvents. For example, condensation polymerization of the oxime with formaldehyde (B43269) could lead to the formation of oxime-formaldehyde resins with tailored properties. researchgate.neteajournals.org
Furthermore, the oxime linkage is known to be dynamic, meaning it can undergo reversible formation and cleavage under certain conditions. This property is highly desirable in the design of self-healing materials and dynamic covalent networks. The incorporation of this compound into a polymer backbone could therefore lead to materials with stimuli-responsive and adaptive properties.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Research Gaps
The primary academic contribution surrounding oximes lies in their recognition as exceptionally versatile synthetic intermediates. nsf.gov The oxime functional group is a cornerstone in the synthesis of nitrogen-containing compounds due to the unique properties of its N–O bond, which can be readily cleaved to generate reactive species like iminyl radicals. nsf.gov General methodologies for the synthesis of oximes, typically involving the condensation of a hydroxylamine (B1172632) with a carbonyl compound, are well-established. orgsyn.org For instance, the reaction of a substituted benzaldehyde (B42025) with hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695) is a standard procedure for generating the corresponding benzaldehyde oxime. orgsyn.orgmdpi.com
However, a significant research gap exists in the specific investigation of (E)-3-(tert-Butoxy)benzaldehyde oxime. There is a notable lack of dedicated studies exploring its unique reactivity, structural characteristics, and potential applications. The influence of the meta-positioned tert-butoxy (B1229062) group on the reactivity of the oxime moiety has not been systematically evaluated. This bulky, electron-donating group can be expected to modulate the electronic properties and steric accessibility of the oxime and the aromatic ring, yet the specific consequences of this substitution pattern remain undocumented in peer-reviewed literature. This contrasts with other substituted benzaldehyde oximes where the effects of different functional groups have been more thoroughly explored.
Emerging Reactivity and Transformative Potentials
The future potential of this compound is rooted in the emerging reactivity patterns of the oxime functional group. Modern synthetic chemistry has increasingly utilized oximes as precursors for high-value transformations.
Iminyl Radical Formation and Subsequent Reactions: One of the most promising areas is the generation of iminyl radicals through the fragmentation of the oxime's N–O bond. nsf.gov This can be achieved through various methods, including transition metal catalysis or photoredox catalysis. nsf.gov The resulting iminyl radical derived from this compound could participate in a range of transformative reactions:
Cyclization Reactions: If an appropriate tether is introduced elsewhere in the molecule, intramolecular cyclization could provide rapid access to complex nitrogen-containing heterocyclic scaffolds.
Intermolecular Additions: The radical could add to alkenes or alkynes, enabling the formation of new C-C bonds and the synthesis of highly functionalized imines, which can be further transformed. nsf.gov
Transition Metal-Catalyzed Transformations: The N–O bond of the oxime can be activated by various transition metals. This reactivity enables transformations such as:
Beckmann Rearrangement: A classic reaction that would convert this compound into 3-(tert-Butoxy)benzamide, a potentially valuable building block.
Reductive or Additive Processes: Transition metal catalysis can facilitate the reduction of the oxime to the corresponding amine or the addition of organometallic reagents across the C=N bond.
Cycloaddition Reactions: Oximes can participate in cycloaddition reactions, serving as partners in the synthesis of heterocyclic systems. While less common than other cycloadditions, specific activations could allow this compound to react with dienophiles to construct novel ring systems.
The table below summarizes the potential transformations applicable to this compound based on established oxime chemistry.
| Reaction Class | Reagents/Conditions | Potential Product Type |
| Iminyl Radical Formation | Transition Metal or Photocatalyst | Functionalized Imines, N-Heterocycles |
| Beckmann Rearrangement | Acid Catalyst, Ni salts | Substituted Amides |
| Reduction | Catalytic Hydrogenation, Metal Hydrides | Primary Amines |
| [3+2] Cycloaddition | With suitable dipolarophiles | Isoxazoline derivatives |
Directions for Novel Synthetic Methodologies and Process Optimization
Future research should focus on developing novel and efficient synthetic routes to and from this compound.
Synthesis of the Target Compound: While the standard condensation of 3-(tert-Butoxy)benzaldehyde with hydroxylamine is the presumed route, optimization of this process using greener solvents, milder reaction conditions, or catalytic methods could be a valuable contribution. orgsyn.org Exploring flow chemistry for this synthesis could offer advantages in terms of safety, scalability, and product purity.
Development of Stereoselective Methods: The "(E)" designation refers to the stereochemistry of the oxime. Developing synthetic methods that provide high stereoselectivity for either the E or Z isomer is a crucial area of research, as the geometry of the oxime can significantly influence its subsequent reactivity.
Catalyst Development: A key direction for future work is the development of bespoke catalyst systems tailored for transformations of this specific substrate. This could involve:
Photoredox Catalysts: Designing catalysts that are efficiently activated by visible light to promote N–O bond cleavage under mild conditions.
Earth-Abundant Metal Catalysts: Moving away from expensive precious metals like iridium or rhodium towards catalysts based on copper, iron, or cerium for N–O bond functionalization would be highly impactful for sustainable chemistry. nsf.gov
Broader Impact on Specialized Organic Chemistry Fields
The exploration of this compound and its derivatives is poised to have a significant impact on several specialized fields within organic chemistry.
Medicinal Chemistry: Nitrogen-containing heterocycles are privileged scaffolds in drug discovery. Methodologies developed using this oxime as a starting material could accelerate the synthesis of novel compound libraries for screening against various biological targets. The tert-butoxy group can improve pharmacokinetic properties, making derivatives potentially interesting for pharmaceutical development.
Materials Science: The oxime functional group can be incorporated into polymers and other materials. The reversible nature of some oxime-based linkages (oxime-ene reactions) allows for the creation of dynamic covalent materials, such as self-healing polymers or adaptable networks. The specific properties imparted by the 3-(tert-butoxy)phenyl moiety could be exploited in the design of new functional materials.
Agrochemicals: Many modern pesticides and herbicides are complex nitrogen-containing organic molecules. Efficient synthetic routes starting from readily accessible materials like this oxime could lead to the discovery of new agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
